B607363 Ergoloid Mesylates CAS No. 8067-24-1

Ergoloid Mesylates

Katalognummer: B607363
CAS-Nummer: 8067-24-1
Molekulargewicht: 2314.78
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ergoloid Mesylates, also known as dihydroergotoxine mesylate, is a mixture of three hydrogenated ergot alkaloid salts: dihydroergocristine, dihydroergocornine, and dihydroergocryptine mesylates (1:1:1 ratio) . It is classified as a GABAA receptor modulator with high binding affinity, enhancing cerebral metabolism and blood flow . Approved for age-related cognitive decline and dementia symptoms, it is prescribed at 1–3 mg/day in the U.S., though higher doses (up to 12 mg/day) are used internationally with reported safety . While it improves mental alertness, memory, and self-care in some studies, conflicting clinical trial outcomes exist, attributed to historical diagnostic limitations and suboptimal dosing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ergoloid mesylates are synthesized from the fungus Claviceps purpurea, which produces the ergot alkaloids. The synthesis involves hydrogenation of the ergot alkaloids to produce dihydroergocristine, dihydroergocornine, and dihydroergocryptine . These alkaloids are then converted to their methanesulfonate salts to form this compound .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, and subsequent hydrogenation and methanesulfonation processes. The final product is a mixture of the methanesulfonate salts of the three dihydrogenated ergot alkaloids in an approximate weight ratio of 1:1:1 .

Analyse Chemischer Reaktionen

Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement in Elderly Patients

Numerous studies have assessed the efficacy of ergoloid mesylates in improving cognitive functions among elderly patients. A long-term controlled study involving 148 healthy elderly volunteers demonstrated that this compound significantly improved subjective symptoms such as tiredness and dizziness, as well as performance on intelligence tests over three years .

Key Findings:

  • Cognitive Improvement: Participants showed improved scores on psychometric tests such as WAIS (Wechsler Adult Intelligence Scale) vocabulary and performance tests.
  • Health Maintenance: The compound was associated with fewer pathological ECG findings and a lower incidence of major diagnoses compared to placebo groups .

Neuroprotection

Research indicates that this compound may have neuroprotective effects, potentially preventing damage to brain cells. A study highlighted its ability to reduce amyloid-beta levels, a key factor in Alzheimer’s disease pathology, suggesting a mechanism through which this compound could exert protective effects against neurodegenerative diseases .

Data Table: Summary of Clinical Studies

Study YearSample SizeTreatment DurationKey Outcomes
19831483 yearsReduced dizziness, improved intelligence test scores
1984895 yearsBetter maintenance of physical and mental health
2024VariousOngoingPotential reduction in amyloid-beta levels

Case Studies

Several case studies have documented the effects of this compound on patients with various types of dementia:

  • Alzheimer's Disease: Patients treated with this compound showed modest improvements in mental alertness and memory functions compared to control groups .
  • Multi-Infarct Dementia: A controlled trial reported improvements in cognitive function and daily living activities among patients receiving this compound .

Vergleich Mit ähnlichen Verbindungen

Yizhi Xingnao Prescription

Yizhi Xingnao, a traditional Chinese herbal formulation, was directly compared to Ergoloid Mesylates in patients with mild cognitive impairment (MCI) after transient ischemic attacks (TIAs). Key findings include:

  • MoCA Scores : At 30 days, both Yizhi Xingnao and this compound improved total Montreal Cognitive Assessment (MoCA) scores compared to aspirin (control). However, by 60 days, Yizhi Xingnao demonstrated significantly greater improvement in domains like delayed recall and orientation .
  • Efficacy Rates :
Treatment Group Efficient Rate (30 Days) Markedly Efficient Rate (30 Days)
Yizhi Xingnao (n=29) 52% 33%
This compound (n=27) 12% 0%

Yizhi Xingnao’s superiority at 60 days (79% efficacy vs.

Structural Analogs: Dihydroergocristine (DHEC) and Dihydroergocryptine

This compound contains DHEC, a γ-secretase inhibitor that reduces amyloid-β (Aβ) levels in Alzheimer’s disease (AD) models. Structural analogs like α- and β-dihydroergocryptine share similar ergot alkaloid backbones but differ in side chains, impacting receptor binding .

  • Mechanistic Differences : DHEC suppresses Aβ production at micromolar concentrations, whereas other components primarily enhance cerebral blood flow via α-adrenergic and dopamine receptor modulation .
  • Clinical Relevance : Higher doses of this compound (e.g., 12 mg/day) may be required to achieve Aβ-lowering effects observed in preclinical studies, contrasting with the lower U.S. doses .

Other Ergot Alkaloids: Hydergine

Hydergine, a brand name for this compound, is compared to non-hydrogenated ergot derivatives (e.g., ergotamine):

  • Safety Profile: Hydrogenation reduces vasoconstrictive properties, making this compound safer than non-hydrogenated ergot alkaloids, which carry risks of fibrosis or ischemia .
  • Dose-Dependent Efficacy : European and Japanese studies using 12 mg/day report fewer side effects (e.g., mild nausea) and better cognitive outcomes than the 3 mg/day U.S. regimen, suggesting underdosing may explain inconsistent trial results .

GABAergic Compounds

Compared to synthetic GABAA modulators (e.g., benzodiazepines), this compound has a broader mechanism:

  • Receptor Targets: Modulates dopamine, serotonin, and norepinephrine receptors alongside GABAA, offering multi-system cognitive benefits without sedation .

Biologische Aktivität

Ergoloid mesylates, commonly known by the brand name Hydergine, is a pharmaceutical formulation comprising a mixture of four ergot alkaloids: dihydroergocristine (DHEC), dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine. This compound has been primarily utilized for its potential cognitive-enhancing effects, particularly in the context of dementia and age-related cognitive decline. The following sections delve into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound exert their effects through several mechanisms:

  • γ-Secretase Inhibition : DHEC has been shown to inhibit γ-secretase activity, which plays a crucial role in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Studies indicate that DHEC can reduce cellular Aβ levels in a dose-dependent manner, with an IC50 value indicating effective inhibition at micromolar concentrations .
  • Vasodilation and Cerebral Blood Flow : The ergot alkaloids in this compound are believed to enhance cerebral blood flow by promoting vasodilation. This effect may contribute to improved cognitive function in elderly patients .
  • Neuroprotective Effects : this compound have demonstrated neuroprotective properties through various pathways, including antioxidant effects and modulation of neurotransmitter systems. These properties may help mitigate cognitive decline associated with aging .

Long-Term Efficacy

Several clinical studies have explored the long-term effects of this compound on cognitive function and overall health in elderly populations:

  • Five-Year Study : A controlled study involving 148 elderly volunteers assessed the impact of this compound over five years. While no statistically significant differences were observed in primary outcome measures, trends suggested improvements in subjective symptoms such as dizziness and fatigue, as well as better performance on psychometric tests compared to placebo .
  • Meta-Analysis of Trials : A meta-analysis of 19 trials found significant effects favoring this compound over placebo in global ratings of improvement (OR 3.78) and comprehensive rating scales (WMD 0.96). However, the evidence was noted to be modest, particularly concerning efficacy in Alzheimer's disease patients .

Summary of Clinical Trial Results

StudyPopulationDosageDurationKey Findings
Five-Year Study148 elderly volunteers1.5 mg three times daily5 yearsImproved subjective symptoms; better psychometric performance; well tolerated
Meta-AnalysisVarious trialsVaried (up to 12 mg/day)9 weeks to 15 monthsSignificant improvement in cognitive ratings; modest evidence for efficacy in dementia

Safety and Tolerability

This compound have been reported to be well-tolerated among patients. Common side effects include dizziness and gastrointestinal disturbances; however, these are generally mild. The long-term administration has not shown significant adverse events compared to placebo groups .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Ergoloid Mesylates, and how do they influence experimental design in neurocognitive studies?

this compound, a mixture of three hydrogenated ergot alkaloid mesylates, acts as a non-selective α-adrenergic blocker with vasodilatory and metabolic effects . In neurocognitive research, experimental designs should account for its dual mechanisms: (1) cerebral blood flow modulation and (2) neurotransmitter modulation (e.g., dopamine, serotonin). Methodologies such as double-blind randomized controlled trials (RCTs) should stratify participants by baseline cognitive severity (e.g., Mini-Mental State Examination scores ) and control for confounders like comorbidities or concomitant medications .

Q. How do variations in the α:β dihydroergocryptine isomer ratio impact the reproducibility of preclinical studies?

USP standards specify an α:β isomer ratio of 1.5:1.0–2.5:1.0 for dihydroergocryptine mesylate . Deviations outside this range may alter pharmacokinetic profiles, affecting preclinical reproducibility. Researchers should validate isomer ratios via high-performance liquid chromatography (HPLC) and report batch-specific ratios in supplementary materials to enhance cross-study comparability .

Q. What are the limitations of using pooled efficacy data from historical RCTs to justify contemporary research on this compound?

Early RCTs often used heterogeneous endpoints (e.g., non-standardized cognitive scales) and included populations with undefined dementia etiologies . Modern studies should adopt consensus criteria (e.g., NIA-AA guidelines for Alzheimer’s disease) and standardized neuropsychological batteries (e.g., ADAS-Cog) to reduce heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro neuroprotective effects and inconsistent clinical outcomes in this compound trials?

Discrepancies may arise from poor blood-brain barrier penetration or metabolite variability due to first-pass hepatic metabolism . Advanced methodologies include:

  • Pharmacokinetic modeling : Correlate plasma metabolite levels (e.g., via LC-MS/MS) with cerebrospinal fluid biomarkers.
  • Genetic stratification : Explore CYP2D6 polymorphisms affecting drug metabolism .
  • Dose-response optimization : Use adaptive trial designs to identify thresholds for therapeutic effects .

Q. What methodological flaws in historical studies complicate meta-analyses of this compound for age-related cognitive decline?

Key issues include:

  • Outcome heterogeneity : 43% of pre-2000 trials used non-validated cognitive scales .
  • Publication bias : Negative trials were underreported (e.g., only 2/10 studies in a 1985 meta-analysis had accessible raw data) .
  • Formulation variability : Sublingual vs. oral tablets had differing bioavailability, rarely reported in older studies . Solution: Apply PRISMA guidelines with sensitivity analyses to assess bias robustness .

Q. How does the chemical instability of this compound affect long-term observational studies, and what mitigation strategies are recommended?

this compound degrades under light and humidity, requiring storage in sealed, light-resistant containers . Stability studies show a 12% potency loss at 25°C/60% RH over 24 months. Mitigation strategies:

  • Batch monitoring : Conduct periodic HPLC assays for degradation products (e.g., lysergic acid derivatives).
  • Blinded stability audits : Integrate third-party validation in multi-center trials .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing small-sample trials of this compound in rare dementia subtypes?

For underpowered cohorts:

  • Bayesian hierarchical models : Pool data across subgroups while accounting for heterogeneity.
  • Mixed-effects regression : Adjust for baseline covariates (e.g., age, APOE ε4 status) .
  • Simulation-based power analysis : Predefine effect sizes using historical placebo-arm data .

Q. How should researchers address the lack of contemporary pharmacokinetic data for this compound in elderly populations?

Proposed workflow:

  • Phase I bridging studies : Compare PK profiles in young vs. elderly volunteers using sparse sampling.
  • Population PK modeling : Integrate covariates like renal/hepatic function .
  • Drug-drug interaction screens : Prioritize CYP3A4/2D6 inhibitors (e.g., fluoxetine) due to metabolic pathways .

Eigenschaften

CAS-Nummer

8067-24-1

Molekulargewicht

2314.78

IUPAC-Name

NA

SMILES

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O

Aussehen

White to light yellow crystalline powder.

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.